N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide
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Overview
Description
“N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide” is a small molecule that is currently under investigation . It belongs to the class of organic compounds known as phenylpyrazoles . The chemical formula is C19H16ClN5O2S.
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole bound to a phenyl group . The molecular weight is 413.88.Scientific Research Applications
Heterocyclic Synthesis and Applications
Research in heterocyclic chemistry often focuses on the synthesis of novel compounds with potential applications in drug development and materials science. Compounds similar to the query have been synthesized and explored for their biological activities and chemical properties. For instance, studies on thieno[2,3-b]pyridine derivatives and their reactions with various reagents to produce heterocyclic compounds indicate the potential for these molecules in developing new pharmaceuticals with antimicrobial and anticancer properties (Elneairy et al., 2006; Hafez et al., 2016) Elneairy et al., 2006; Hafez et al., 2016.
Anticancer and Antimicrobial Agents
Several studies have explored the synthesis of compounds with structural similarities to the query molecule, focusing on their potential as anticancer and antimicrobial agents. This includes the development of novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine entities, showing promising results against cancer cell lines and pathogenic strains (Katariya et al., 2021) Katariya et al., 2021.
Molecular Docking Studies
Molecular docking studies are critical for understanding the interaction between synthesized compounds and biological targets. Research involving similar compounds has utilized molecular docking to predict the interaction with biological receptors, providing insights into the design of new drugs with enhanced efficacy and lower toxicity (Katariya et al., 2021) Katariya et al., 2021.
Structural and Optical Characteristics
The structural and optical characteristics of related compounds have been investigated for their potential applications in materials science, particularly in the development of photosensors and electronic devices. This research area focuses on the synthesis and characterization of pyridine derivatives and their application in fabricating heterojunctions, revealing potential uses in electronics and photonics (Zedan et al., 2020) Zedan et al., 2020.
Mechanism of Action
Safety and Hazards
Future Directions
As this compound is currently under investigation , future research could focus on elucidating its synthesis process, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more comprehensive understanding of the compound and its potential applications.
Properties
IUPAC Name |
N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-3-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O2S/c20-13-4-1-5-14(7-13)25-17(15-10-28-11-16(15)24-25)23-19(27)18(26)22-9-12-3-2-6-21-8-12/h1-8H,9-11H2,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCFEUZEHNNKAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C(=O)NCC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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